Cas no 2138198-73-7 (1-bromodispiro2.2.2^{6}.2^{3}decane)

1-bromodispiro2.2.2^{6}.2^{3}decane 化学的及び物理的性質
名前と識別子
-
- 1-bromodispiro2.2.2^{6}.2^{3}decane
- 1-bromodispiro[2.2.2^{6}.2^{3}]decane
- EN300-1085323
- 2138198-73-7
-
- インチ: 1S/C10H15Br/c11-8-7-10(8)5-3-9(1-2-9)4-6-10/h8H,1-7H2
- InChIKey: QTBPCWZBRUHOER-UHFFFAOYSA-N
- SMILES: BrC1CC21CCC1(CC1)CC2
計算された属性
- 精确分子量: 214.03571g/mol
- 同位素质量: 214.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 3.8
1-bromodispiro2.2.2^{6}.2^{3}decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085323-1g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 95% | 1g |
$1629.0 | 2023-10-27 | |
Enamine | EN300-1085323-0.5g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 95% | 0.5g |
$1563.0 | 2023-10-27 | |
Enamine | EN300-1085323-10.0g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 10g |
$7866.0 | 2023-06-10 | ||
Enamine | EN300-1085323-10g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 95% | 10g |
$7004.0 | 2023-10-27 | |
Enamine | EN300-1085323-5.0g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 5g |
$5304.0 | 2023-06-10 | ||
Enamine | EN300-1085323-1.0g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 1g |
$1829.0 | 2023-06-10 | ||
Enamine | EN300-1085323-0.25g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 95% | 0.25g |
$1498.0 | 2023-10-27 | |
Enamine | EN300-1085323-2.5g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 95% | 2.5g |
$3191.0 | 2023-10-27 | |
Enamine | EN300-1085323-0.1g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 95% | 0.1g |
$1433.0 | 2023-10-27 | |
Enamine | EN300-1085323-0.05g |
1-bromodispiro[2.2.2^{6}.2^{3}]decane |
2138198-73-7 | 95% | 0.05g |
$1368.0 | 2023-10-27 |
1-bromodispiro2.2.2^{6}.2^{3}decane 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1-bromodispiro2.2.2^{6}.2^{3}decaneに関する追加情報
Chemical Profile of 1-bromodispiro[2.2.26.23]decane (CAS No. 2138198-73-7)
1-bromodispiro[2.2.26.23]decane, identified by its CAS number 2138198-73-7, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural and functional properties. This spirocyclic brominated derivative belongs to a class of molecules characterized by the interlocking of two or more rings, which often endows them with enhanced steric and electronic characteristics suitable for diverse applications.
The molecular framework of 1-bromodispiro[2.2.26.23]decane consists of two cyclohexane rings linked through a central carbon atom, further connected to another cyclopentane ring, forming a complex spiro structure. The presence of a bromine substituent at the terminal position of the molecule introduces electrophilic reactivity, making it a valuable intermediate in synthetic chemistry. This compound’s structural complexity and functional versatility have positioned it as a subject of interest for researchers exploring novel pharmacophores and material architectures.
In recent years, the pharmaceutical industry has shown increasing interest in spirocyclic compounds due to their potential to exhibit improved metabolic stability, better bioavailability, and enhanced binding affinity to biological targets. The bromine atom in 1-bromodispiro[2.2.26.23]decane serves as a reactive handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures. These transformations are pivotal in the development of novel drug candidates targeting various therapeutic areas.
One of the most compelling aspects of 1-bromodispiro[2.2.26.23]decane is its utility as a building block in the synthesis of complex natural products mimics and bioactive molecules. Researchers have leveraged its spiro scaffold to develop inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The rigid three-dimensional structure imposed by the spirocyclic core helps optimize interactions with protein targets, potentially leading to higher efficacy and selectivity compared to linear analogs.
The material science applications of 1-bromodispiro[2.2.26.23]decane are equally intriguing. Its unique molecular architecture makes it a candidate for designing liquid crystals, polymers with tailored thermal properties, and functional materials for optoelectronic devices. The bromine substituent allows for post-synthetic modifications that can fine-tune material properties, such as solubility, melting point, and electronic conductivity.
The synthesis of 1-bromodispiro[2.2.26.23]decane presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences starting from commercially available precursors like cyclohexanone and cyclopentanone. Advances in catalytic methods have enabled more efficient routes, including asymmetric synthesis to introduce stereogenic centers with high enantioselectivity. These developments have streamlined access to enantiomerically pure forms of the compound, which are critical for pharmaceutical applications where chirality plays a decisive role in biological activity.
In conclusion, 1-bromodispiro[2.2.26.23]decane (CAS No. 2138198-73-7) represents a fascinating example of how structural complexity can be leveraged to create molecules with broad utility across multiple disciplines. Its role as a synthetic intermediate in drug discovery and its potential applications in advanced materials underscore its significance in contemporary chemical research. As methodologies for its synthesis continue to evolve, so too will its contributions to innovation in both academia and industry.
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